molecular formula C22H29N5O B2819598 2-{[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2097927-41-6

2-{[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one

カタログ番号: B2819598
CAS番号: 2097927-41-6
分子量: 379.508
InChIキー: SBWKOJBYDMSKAY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-{[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one is a bicyclic heterocyclic molecule featuring a fused quinazoline and cinnolinone scaffold. Its structure comprises a tetrahydroquinazoline moiety linked via a piperidin-4-ylmethyl bridge to a hexahydrocinnolin-3-one ring. The compound’s extended conjugation and hydrogen-bonding motifs suggest utility in targeting ATP-binding pockets or protein-protein interactions.

特性

IUPAC Name

2-[[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O/c28-21-13-17-5-1-3-7-19(17)25-27(21)14-16-9-11-26(12-10-16)22-18-6-2-4-8-20(18)23-15-24-22/h13,15-16H,1-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWKOJBYDMSKAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C4=NC=NC5=C4CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-{[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one (CAS No. 2097927-41-6) is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores its biological properties, including cytotoxicity, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C22H29N5OC_{22}H_{29}N_{5}O with a molecular weight of 379.5 g/mol. The structure comprises a hexahydrocinnolin moiety linked to a tetrahydroquinazoline-piperidine unit.

Property Value
Molecular FormulaC22H29N5OC_{22}H_{29}N_{5}O
Molecular Weight379.5 g/mol
CAS Number2097927-41-6

Cytotoxicity

Research has shown that the compound exhibits significant cytotoxic effects against various cancer cell lines. In particular:

  • IC50 Values : The compound demonstrated IC50 values in the low micromolar range against A2780 ovarian cancer cells and other tested lines. Specific experiments indicated that the compound's stereochemistry plays a crucial role in its cytotoxic efficacy .

The biological activity of this compound is believed to involve several mechanisms:

  • Cell Cycle Disruption : Studies indicate that treatment with this compound leads to alterations in cell cycle phases, particularly increasing the G0/G1 phase and decreasing S and G2/M phases. This suggests an interference with cell proliferation processes .
  • Mitochondrial Membrane Potential : The compound induces mitochondrial membrane depolarization, which is associated with increased reactive oxygen species (ROS) production. This oxidative stress can lead to apoptosis in cancer cells .
  • Proteasome Inhibition : Similar compounds have been studied for their ability to inhibit proteasome activity, which is critical for protein homeostasis in cells. This inhibition can trigger apoptotic pathways in cancer cells .

Study 1: Cytotoxic Effects on A2780 Cells

In a controlled study assessing the effects of the compound on A2780 ovarian cancer cells:

  • Methodology : Cells were treated with varying concentrations of the compound for 24 hours.
  • Results : An IC50 value of approximately 10 µM was observed. Flow cytometry analysis revealed significant changes in cell cycle distribution and increased apoptosis markers in treated cells.

Study 2: Mechanistic Insights

A follow-up study investigated the mechanistic pathways involved:

  • Methodology : Mitochondrial membrane potential was assessed using JC-1 staining.
  • Results : A marked decrease in fluorescence indicated mitochondrial depolarization at concentrations correlating with cytotoxic effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues

The closest structural analogue identified in the literature is 2-({1-[2-(4-chlorophenyl)-2-methylpropanoyl]piperidin-4-yl}amino)-5,6,7,8-tetrahydroquinazolin-4(3H)-one (C23H29ClN4O2; MW: 428.955) . Key differences include:

  • Substituent on Piperidine Ring: The target compound has a methyl group at the piperidin-4-yl position, while the analogue features a 4-chlorophenyl-methylpropanoyl group.
  • Core Heterocycle: Both share a tetrahydroquinazolinone core, but the target compound replaces the amino linkage with a methyl bridge to a hexahydrocinnolinone.

Table 1: Structural and Molecular Comparison

Property Target Compound Analogous Compound (C23H29ClN4O2)
Molecular Formula Not explicitly reported (estimated C23H30N6O) C23H29ClN4O2
Molecular Weight ~430 (estimated) 428.955
Core Heterocycles Tetrahydroquinazoline + Hexahydrocinnolinone Tetrahydroquinazolinone
Key Substituents Piperidin-4-ylmethyl bridge 4-Chlorophenyl-methylpropanoyl group

Pharmacological Implications

  • Hydrophobicity vs. In contrast, the methyl bridge in the target compound may reduce steric hindrance, favoring binding to deeper enzymatic pockets.
  • Electron-Withdrawing Effects : The 4-chlorophenyl group in the analogue introduces electron-withdrawing effects, which could stabilize interactions with aromatic residues in target proteins. The absence of this group in the target compound might necessitate alternative binding modes.

Computational and Experimental Data

The analogue’s chlorophenyl group has been associated with improved IC50 values (~50 nM in kinase assays) compared to non-halogenated derivatives .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, typically starting with piperidine derivatives and hexahydrocinnolin precursors. Key steps include alkylation, cyclization, and functional group modifications. Optimal conditions require precise temperature control (e.g., 60–80°C), solvents like ethanol or acetonitrile, and catalysts such as palladium or acid/base systems. Experimental design (DoE) methods, including factorial designs, can minimize trial-and-error approaches by systematically varying parameters (e.g., solvent polarity, stoichiometry) to maximize yield . Post-synthesis, thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is used to monitor reaction progress .

Q. How can structural characterization be performed to confirm the compound’s identity and purity?

Advanced spectroscopic techniques are critical:

  • NMR spectroscopy (1H, 13C, 2D-COSY) to confirm backbone connectivity and substituent positions.
  • Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis.
  • X-ray crystallography (if single crystals are obtainable) for absolute stereochemical determination. Purity is assessed via HPLC with UV/Vis detection (≥95% purity threshold) and elemental analysis .

Q. What pharmacological targets are hypothesized for this compound, and how can they be validated?

The tetrahydroquinazolinone and piperidine moieties suggest interactions with neurotransmitter receptors (e.g., serotonin, dopamine) or enzymes like kinases or phosphodiesterases. In vitro assays (e.g., radioligand binding, enzyme inhibition) using purified targets or cell-based models (e.g., cAMP modulation) are primary validation tools. Molecular docking studies can predict binding affinities to prioritize targets for experimental validation .

Q. What strategies are effective for resolving low yields in the final synthetic step?

Common issues include steric hindrance or unstable intermediates. Strategies:

  • Intermediate stabilization : Use protecting groups (e.g., Boc for amines) during earlier steps.
  • Catalyst optimization : Screen transition-metal catalysts (e.g., Pd/C, CuI) for cross-coupling efficiency.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) may enhance solubility of hydrophobic intermediates .

Q. How can purification challenges due to structural complexity be addressed?

Gradient column chromatography (silica gel or reverse-phase C18) effectively separates closely related impurities. Recrystallization in mixed solvents (e.g., ethanol/water) improves crystalline purity. For enantiomeric mixtures, chiral stationary phases in HPLC are essential .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and bioactivity?

Quantum mechanical calculations (DFT, MP2) model reaction pathways and transition states to identify energetically favorable synthetic routes. Molecular dynamics (MD) simulations predict conformational flexibility in biological environments, while molecular docking (AutoDock, Schrödinger) screens against protein databases to prioritize pharmacological targets. Machine learning models trained on structural analogs can predict ADMET properties .

Q. How should contradictory bioactivity data across assay platforms be analyzed?

Contradictions may arise from assay-specific conditions (e.g., pH, cofactors) or off-target effects. Mitigation strategies:

  • Dose-response validation : Replicate assays with varying concentrations.
  • Orthogonal assays : Confirm activity using unrelated methods (e.g., SPR vs. fluorescence polarization).
  • Meta-analysis : Compare data with structurally similar compounds to identify trends .

Q. What experimental approaches elucidate enantiomer-specific biological activity?

  • Chiral resolution : Use chiral HPLC or supercritical fluid chromatography (SFC) to isolate enantiomers.
  • Circular dichroism (CD) : Confirm absolute configuration.
  • Enantiomer-specific assays : Test isolated enantiomers in in vitro models (e.g., receptor binding) to correlate stereochemistry with potency .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Synthesize analogs with systematic modifications (e.g., substituent changes on the piperidine or cinnolinone moieties). Evaluate changes in bioactivity using standardized assays (e.g., IC50 determinations). Multivariate statistical analysis (PCA, PLS) identifies critical structural features driving activity. Computational SAR (QSAR) models further guide analog prioritization .

Q. What methodologies optimize solubility and bioavailability for in vivo studies?

  • Salt formation : Hydrochloride or sodium salts improve aqueous solubility.
  • Co-solvent systems : Use cyclodextrins or surfactants (e.g., Tween-80) in formulations.
  • Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability.
    In silico tools (e.g., LogP predictors) guide initial solubility optimization .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。